1-(5,5-dioxophenothiazin-10-yl)ethanone

Description

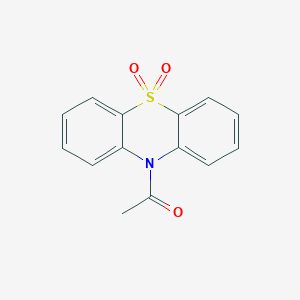

Structure

3D Structure

Properties

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-10(16)15-11-6-2-4-8-13(11)19(17,18)14-9-5-3-7-12(14)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVGDZPNNRQUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323273 | |

| Record name | 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220-99-1 | |

| Record name | Phenothiazine, 5,5-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 1 5,5 Dioxophenothiazin 10 Yl Ethanone

Density Functional Theory (DFT) Applications

DFT has proven to be a robust method for analyzing the ground-state properties of 1-(5,5-dioxophenothiazin-10-yl)ethanone. These calculations are fundamental to understanding the molecule's stability, reactivity, and vibrational behavior.

The geometry of this compound has been optimized using DFT calculations, often with the B3LYP functional and various basis sets. nih.gov These theoretical models can be validated by comparing them with experimental data from X-ray diffraction (XRD). nih.govnih.gov

The central phenothiazine (B1677639) ring system is not planar but adopts a characteristic butterfly-like conformation. In the solid state, the six-membered thiazine (B8601807) ring is observed to have a distorted boat conformation. nih.gov The dihedral angle between the two benzene (B151609) rings is a key parameter in describing this folding, with experimental values around 45.8°. nih.gov Computational studies have successfully reproduced this non-planar structure, showing good agreement between the calculated geometrical parameters and the XRD crystal structure data. nih.gov

Below is a comparison of selected theoretical and experimental bond lengths and angles.

| Parameter | Bond/Angle | Theoretical (B3LYP) | Experimental (XRD) |

| Bond Length (Å) | S1-O1 | 1.44 | 1.44 |

| S1-O2 | 1.44 | 1.44 | |

| S1-C12 | 1.77 | 1.76 | |

| N10-C11 | 1.43 | 1.43 | |

| N10-C13 | 1.40 | 1.40 | |

| C13-O3 | 1.21 | 1.21 | |

| Bond Angle (°) | O1-S1-O2 | 118.8 | 118.5 |

| C1-S1-C12 | 97.8 | 98.1 | |

| C11-N10-C13 | 120.3 | 119.8 |

Note: The table presents a selection of parameters for illustrative purposes. A full comparison involves all bond lengths, bond angles, and dihedral angles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions.

For this compound, the HOMO and LUMO analysis reveals the distribution of electron density and the sites most likely to be involved in electron donation and acceptance. nih.gov The HOMO is typically localized on the phenothiazine ring system, while the LUMO is distributed over the acetyl group and the sulfone moiety. The oxidation of the sulfur atom to a sulfone (SO2) group significantly lowers the energy of the HOMO, making the 5,5-dioxide derivative a weaker electron donor compared to non-oxidized phenothiazines. nih.govnih.gov

The calculated energies of these orbitals provide quantitative measures of the molecule's electronic characteristics.

| Orbital | Energy (eV) |

| HOMO | -7.21 |

| LUMO | -2.53 |

| HOMO-LUMO Gap | 4.68 |

A large HOMO-LUMO gap, as seen here, suggests high kinetic stability and low chemical reactivity. nih.gov This analysis is instrumental in predicting the nature of charge transfer within the molecule. nih.gov

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. For this compound, vibrational wavenumbers have been computed using the B3LYP method. nih.gov

A detailed vibrational analysis has been performed, assigning the calculated frequencies to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C=O, and SO2 groups. nih.gov The predicted vibrational spectra show good correlation with the experimental FT-IR and FT-Raman spectra, confirming the accuracy of the computational model. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | 1685 | 1688 |

| SO₂ symmetric stretch | 1150 | 1152 |

| SO₂ asymmetric stretch | 1330 | 1335 |

Similarly, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of structural confirmation by comparing theoretical values with experimental data. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, TD-DFT is the method of choice for investigating the behavior of molecules in their electronically excited states. This is crucial for understanding photophysical processes such as absorption, fluorescence, and intramolecular charge transfer.

Upon absorption of light, a molecule transitions from its ground state geometry to an excited state. The geometry of the molecule in the excited state is often different from that in the ground state. TD-DFT can be used to perform geometry optimizations on the excited state potential energy surface to find the minimum energy geometry of the excited state. This relaxation process is fundamental to understanding the fluorescence properties of a molecule, as emission typically occurs from the relaxed excited state geometry.

While specific TD-DFT excited state geometry optimizations for this compound are not extensively reported in the literature, studies on similar phenothiazine derivatives show that the planarity of the molecule can change significantly upon excitation. nih.gov For phenothiazine sulfone derivatives, a more rigid molecular structure is often observed, which can lead to a planar intramolecular charge transfer (PICT) state. nih.govnih.gov

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part of a molecule to an acceptor part upon photoexcitation. In this compound, the phenothiazine moiety can act as the electron donor and the acetyl and sulfone groups as electron acceptors.

The oxidation of the sulfur atom to a sulfone group significantly influences the ICT characteristics. The SO2 group is a strong electron-withdrawing group, which enhances the acceptor character of that part of the molecule. However, it also lowers the energy of the HOMO, making the phenothiazine 5,5-dioxide core a less potent electron donor compared to its unoxidized counterpart. nih.govnih.gov

TD-DFT calculations on related push-pull systems containing the phenothiazine-5,5-dioxide moiety suggest that photoexcitation leads to the formation of a planar intramolecular charge transfer (PICT) state, particularly in polar solvents. nih.gov This is in contrast to some flexible, non-oxidized phenothiazine systems that may form twisted intramolecular charge transfer (TICT) states, which are often associated with fluorescence quenching. nih.govnih.gov The formation of a highly fluorescent PICT state in sulfone-based compounds indicates that the rigid structure imparted by the sulfone group is beneficial for emissive properties. nih.govacs.org Therefore, it is theoretically plausible that this compound would also exhibit ICT characteristics, with a tendency towards forming a planar, emissive excited state.

Theoretical Insights into Photophysical Properties (e.g., Stokes Shifts, Quantum Yields)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the photophysical properties of molecules like this compound. While specific theoretical data for this exact compound is limited in publicly available literature, general principles derived from computational studies of similar phenothiazine derivatives can provide valuable insights.

Stokes Shifts: The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is influenced by the geometric and electronic changes between the ground and excited states of a molecule. For phenothiazine derivatives, computational studies have shown that structural relaxation in the excited state can be significant. For instance, a study on dinitrophenothiazine S-oxide revealed a large Stokes shift of 122 nm, which was attributed to the differences in the geometry of the singlet excited state compared to the ground state. mdpi.com Similar effects would be anticipated for this compound, where the presence of the electron-withdrawing acetyl group at the nitrogen atom and the sulfone group can lead to significant charge redistribution upon photoexcitation, resulting in a noticeable Stokes shift.

Quantum Yields: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the balance between radiative and non-radiative decay pathways from the excited state. wikipedia.org Computational studies on phenothiazine derivatives have demonstrated that the introduction of electron-withdrawing groups can significantly impact the quantum yield. rsc.org In some cases, judicious chemical design, guided by computational approaches, has led to phenothiazine analogues with exceptionally high emission quantum yields, even reaching 100% in nonpolar solvents for a nitro-substituted derivative. rsc.org This is achieved by tuning the transition character to favor the allowed π-π* transitions. rsc.org For this compound, the acetyl and sulfone groups, both being electron-withdrawing, are expected to influence the frontier molecular orbitals and the nature of the electronic transitions, thereby affecting the quantum yield.

A summary of expected trends in photophysical properties based on computational studies of related phenothiazine derivatives is presented in the table below.

| Property | Expected Trend for this compound | Rationale based on Computational Studies of Analogues |

| Stokes Shift | Significant | Geometric relaxation in the excited state due to charge redistribution caused by electron-withdrawing groups. |

| Quantum Yield | Potentially enhanced compared to unsubstituted phenothiazine | Electron-withdrawing groups can favor radiative decay pathways by modifying the nature of electronic transitions. |

Mechanistic Studies through Computational Modeling

Computational modeling serves as a powerful tool to investigate the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally.

A plausible reaction pathway for the N-acylation of phenothiazine-5,5-dioxide with an acetylating agent, such as acetyl chloride or acetic anhydride, would proceed through a nucleophilic attack of the nitrogen atom of the phenothiazine ring on the carbonyl carbon of the acetylating agent. Computational modeling, using methods like Density Functional Theory (DFT), could be employed to:

Determine the reaction energetics: Calculate the change in Gibbs free energy (ΔG) to predict the spontaneity of the reaction.

Identify transition states: Locate the highest energy point along the reaction coordinate, which corresponds to the transition state. The structure and energy of the transition state provide crucial information about the reaction barrier.

Visualize reaction coordinates: Map the entire reaction pathway, showing the continuous transformation from reactants to products through the transition state.

For related N-acylation reactions of phenothiazine derivatives, computational studies could help in understanding the role of catalysts, solvents, and substituent effects on the reaction rate and selectivity.

The electrochemical behavior of this compound can be investigated using computational methods to complement experimental techniques like cyclic voltammetry. The presence of the electron-withdrawing sulfone and acetyl groups is expected to significantly influence the redox properties of the phenothiazine core.

Computational studies on similar phenothiazine-5,5-dioxide derivatives have shown that these compounds can exhibit multiple reduction waves at low potentials due to the presence of strong acceptor units. rsc.orgresearchgate.net Theoretical calculations can be used to predict the redox potentials of the molecule. By calculating the energies of the neutral molecule and its corresponding radical cation or anion, the ionization potential and electron affinity can be determined, which are related to the oxidation and reduction potentials, respectively.

DFT calculations can provide insights into the electronic structure of the radical ions formed during electrochemical processes. The distribution of the spin density in the radical cation or anion can reveal which parts of the molecule are most involved in the redox process. For this compound, it is expected that the phenothiazine ring system, as well as the sulfone and acetyl groups, will be involved in the delocalization of the unpaired electron in the corresponding radical ions.

The following table summarizes the expected electrochemical properties based on computational studies of related compounds.

| Property | Expected Behavior for this compound | Rationale from Computational Studies |

| Redox Potentials | Higher oxidation potential compared to phenothiazine | The electron-withdrawing sulfone and acetyl groups decrease the electron density on the phenothiazine core, making it more difficult to oxidize. |

| Reduction Potentials | Accessible reduction waves at low potentials | The presence of strong electron-accepting groups facilitates the acceptance of electrons. |

| Radical Ion Stability | Delocalized spin density | The unpaired electron in the radical ions is expected to be delocalized over the entire molecule, contributing to their stability. |

Electrochemical Properties and Redox Behavior of 1 5,5 Dioxophenothiazin 10 Yl Ethanone Analogs

Cyclic Voltammetry (CV) Studies of Oxidation and Reduction Processes

Cyclic voltammetry is a key technique for investigating the redox behavior of phenothiazine (B1677639) analogs. Studies on related compounds, such as 2-chlorophenothiazine (2CPTZ) and chlorpromazine (CPZ), provide insight into the expected behavior. The cyclic voltammogram of a phenothiazine derivative typically shows one or more oxidation peaks, corresponding to the sequential loss of electrons.

The initial step is generally a one-electron oxidation that forms a cation radical. chemrxiv.org For some derivatives, this process is electrochemically reversible. For instance, 2CPTZ exhibits two reversible redox processes at 0.376 V/0.211 V and 0.758 V/0.534 V, with further irreversible oxidation peaks appearing at higher potentials (1.676 V, 2.027 V, and 2.453 V). chemrxiv.org Similarly, the first oxidation of chlorpromazine (CPZ) to its radical cation is a reversible one-electron process, observed with an anodic peak at 0.595 V and a cathodic peak at 0.492 V. chemrxiv.org Subsequent oxidation events for CPZ are typically irreversible. chemrxiv.org

These studies demonstrate that phenothiazine analogs undergo complex redox reactions, often involving the formation of stable radical cations and subsequent species at higher potentials. The exact potentials and the reversibility of these processes are highly dependent on the specific substitution pattern on the phenothiazine core.

| Compound | Process | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Reversibility |

|---|---|---|---|---|

| 2-Chlorophenothiazine (2CPTZ) | Oxidation 1 | 0.376 V | 0.211 V | Reversible |

| Oxidation 2 | 0.758 V | 0.534 V | Reversible | |

| Oxidation 3 | 1.676 V | - | Irreversible | |

| Oxidation 4 | 2.027 V | - | Irreversible | |

| Oxidation 5 | 2.453 V | - | Irreversible | |

| Chlorpromazine (CPZ) | Oxidation 1 | 0.595 V | 0.492 V | Reversible |

| Oxidation 2-6 | 0.765 V, 1.172 V, 1.355 V, 1.909 V, 2.113 V | - | Irreversible |

Influence of Sulfone Oxidation State on Redox Potentials

The oxidation state of the sulfur atom in the phenothiazine ring is a primary determinant of the molecule's redox potential. The parent phenothiazine has a sulfide (B99878) bridge. Its oxidation yields the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone (S,S-dioxide). This oxidation process significantly alters the electronic properties of the heterocyclic system. mdpi.com

The sulfone group (SO₂) is strongly electron-withdrawing. This property decreases the electron density on the phenothiazine ring system. The presence of the sulfone group has a significant impact on the chemical shift of the aromatic protons, causing them to be de-shielded. mdpi.com This reduction in electron density makes it more difficult to remove an electron from the molecule. Consequently, a higher potential is required for oxidation compared to the analogous sulfide or sulfoxide. Therefore, 1-(5,5-dioxophenothiazin-10-yl)ethanone is expected to have a significantly higher oxidation potential than 10-acetylphenothiazine or its S-oxide analog.

Electrochromic Characteristics upon Oxidation

The electrochemical oxidation of phenothiazine derivatives often leads to the formation of colored species, a phenomenon known as electrochromism. The generation of the phenothiazine radical cation is typically associated with a distinct color change.

For example, during the electrochemical oxidation of 2-chlorophenothiazine (2CPTZ), the initially clear solution turns pink upon oxidation at 0.95 V. researchgate.net This pink color is attributed to the formation of the radical cation, which has a broad spectral absorption band peaking around 520 nm. researchgate.net As the applied voltage is increased further to above 1.25 V, the color of the solution can shift again, for instance, to a dark green. researchgate.net These reversible color changes upon electrochemical doping and dedoping make phenothiazine derivatives promising candidates for use in electrochromic devices.

Electrochemical Generation of Reactive Intermediates for Synthetic Utility

Electrochemical methods can be employed not only for analysis but also for synthesis. The oxidation of phenothiazines generates reactive intermediates that can be trapped to form new derivatives. The one-electron oxidation of a phenothiazine yields a cation radical, which can be further oxidized to a dication or participate in chemical reactions. researchgate.net

This reactivity is the basis for the electrochemical synthesis of phenothiazine metabolites, such as sulfoxides and sulfones. In the presence of water, the electrochemically generated cation radical can be intercepted by hydroxide ions. mdpi.com This leads to the formation of the sulfoxide. Further oxidation under the same conditions can then yield the sulfone. mdpi.com This provides a controlled, reagent-free method for synthesizing these oxidized derivatives. researchgate.net Furthermore, the electrochemically generated phenothiazin-5-ium intermediate has been used as a reactive precursor for the synthesis of novel bis(phenylsulfonyl)-10H-phenothiazine derivatives, highlighting the synthetic potential of these electrogenerated species. nih.gov

Correlation Between Electronic Structure and Electrochemical Data

A clear structure-electroactivity relationship (SeAR) exists for phenothiazine derivatives, where the electronic properties of substituents on the ring system directly correlate with their electrochemical potentials. researchgate.net

Electron-withdrawing groups attached to the phenothiazine nucleus decrease the highest occupied molecular orbital (HOMO) energy, making the compound more difficult to oxidize. This results in an increase, or a positive shift, in the oxidation potential. researchgate.net For example, introducing electron-withdrawing fluorine or nitro groups to the N-aryl substituent of N-phenylphenothiazine shifts the oxidation potential to more positive values compared to the unsubstituted parent compound. beilstein-journals.org Conversely, electron-donating groups increase the HOMO energy, making the compound easier to oxidize and thus lowering its oxidation potential. researchgate.net

In the case of this compound, both the N-acetyl group and the S,S-dioxide (sulfone) group are potent electron-withdrawing groups. The cumulative effect of these two groups is expected to significantly lower the electron density of the π-system, stabilize the molecule against oxidation, and therefore result in a substantially higher redox potential compared to unsubstituted phenothiazine or derivatives bearing electron-donating groups.

| Substituent Type | Electronic Effect | Impact on Oxidation Potential | Example Group |

|---|---|---|---|

| Electron-Donating | Increases electron density on the ring | Decreases (shifts to less positive value) | Alkyl, Alkoxy |

| Electron-Withdrawing | Decreases electron density on the ring | Increases (shifts to more positive value) | Halogens (e.g., F), Nitro (NO₂), Sulfone (SO₂), Acetyl (COCH₃) |

Advanced Applications in Materials Science

Utilization in Optoelectronic Materials

The oxidized phenothiazine (B1677639) core is a versatile building block for a range of optoelectronic materials. The conversion of the sulfide (B99878) to a sulfone group alters the geometry and electronic properties of the molecule, which is a key strategy for tuning material performance in devices.

Role as Emitters in Organic Light-Emitting Diodes (OLEDs)

Phenothiazine-S,S-dioxide derivatives are recognized for their potential as emitter substances in Organic Light-Emitting Diodes (OLEDs). google.com The strong electron-withdrawing nature of the sulfonyl group in the 1-(5,5-dioxophenothiazin-10-yl)ethanone structure can lead to materials with deep blue emission, a crucial component for full-color displays and solid-state lighting. The oxidation of the sulfur atom enhances the electron injection and transport capabilities of the material. nih.gov This modification helps in tuning the emission color and improving the quantum efficiency of the resulting OLED devices. nih.gov The rigid, distorted boat conformation of the phenothiazine dioxide core, combined with the electronic influence of the N-acetyl substituent, can be leveraged to design emitters with high photoluminescence quantum yields (PLQY) and specific emission spectra. nih.gov

Active Components in Light-Emitting Electrochemical Cells (LECs)

Light-Emitting Electrochemical Cells (LECs) are a class of light-emitting devices that incorporate mobile ions into the active layer, simplifying the device architecture compared to traditional OLEDs. The operational mechanism of LECs involves the formation of a p-i-n junction in situ under an applied voltage, facilitated by the movement of ions. researchgate.net Materials used in LECs must possess both luminescence and sufficient ionic conductivity. While specific studies on this compound in LECs are not prevalent, phenothiazine derivatives are explored for such applications. The inherent properties of the phenothiazine S,S-dioxide core, such as its charge transport characteristics and stability, make it a plausible candidate for an active component or host material in LECs. The performance of LECs can be sensitive to impurities, such as chloride ions, which can form strong ion-pairs and impede device performance. researchgate.net

Photophysical Tuning through Sulfur Oxidation State Modification

A key strategy for tailoring the properties of phenothiazine-based materials is the modulation of the sulfur atom's oxidation state. nih.gov The oxidation from a sulfide (phenothiazine) to a sulfone (phenothiazine-S,S-dioxide) has a profound impact on the molecule's electronic structure. nih.gov This chemical modification is a widely adopted strategy to alter the properties of phenothiazine derivatives. nih.gov

Specifically, the sulfonyl group acts as a strong electron-withdrawing group, which leads to:

Stabilization of Molecular Orbitals: The oxidation significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For instance, the HOMO level for a phenothiazine derivative was reported to shift from -5.11 eV to -5.92 eV upon oxidation to the sulfone state. nih.gov

Widening of the Energy Gap: The stabilization effect is often more pronounced for the HOMO level, leading to a widening of the HOMO-LUMO energy gap. This change directly influences the absorption and emission properties, typically causing a blue shift in the emission spectrum.

Enhanced Electron-Accepting Character: The presence of the sulfone group enhances the electron-accepting (acceptor) character of the molecule, which can be used to create donor-acceptor systems with tailored charge-transfer properties. nih.gov

This tuning capability allows for the rational design of materials for specific optoelectronic applications, from blue-emitting OLEDs to components in solar cells. nih.gov

Table 1: Effect of Sulfur Oxidation on Molecular Energy Levels

| Compound Type | Sulfur Oxidation State | HOMO Level (eV) | LUMO Level (eV) | Key Characteristic |

| Phenothiazine Derivative | Sulfide (S) | -5.11 | - | Electron-donating |

| Phenothiazine Dioxide Derivative | Sulfone (SO₂) | -5.92 | - | Electron-withdrawing |

Note: Data is illustrative, based on findings for comparable phenothiazine systems. nih.gov The specific values for this compound may vary.

Application as Hole Transport Materials

While the electron-withdrawing sulfone group enhances electron transport, the phenothiazine dioxide core has also been successfully employed in designing efficient Hole Transport Materials (HTMs), particularly for perovskite solar cells. rsc.orgresearchgate.net For a material to function as an effective HTM, it needs a suitable HOMO energy level for efficient hole extraction from the perovskite layer, as well as good hole mobility. dyenamo.se

By incorporating the phenothiazine 5,5-dioxide unit as a central building block, researchers have developed novel HTMs. rsc.org The introduction of the sulfonyl group deeply influences the energy levels and charge carrier mobilities. rsc.org For example, HTMs based on this core have achieved impressive power conversion efficiencies (PCE) in planar perovskite solar cells, with some devices exceeding 20%. rsc.org These results demonstrate that the phenothiazine S,S-dioxide scaffold is a versatile platform for creating cost-effective and highly efficient HTMs. rsc.org

Catalytic Applications and Framework Components

Beyond optoelectronics, the redox-active nature of the phenothiazine family opens avenues for their use in catalysis.

Exploration as Organic Catalysts or Co-catalysts

Phenothiazine and its derivatives have been proven to be effective as photoredox catalysts in a variety of synthetic organic reactions. rsc.org They can facilitate transformations such as metal-free atom transfer radical polymerization (ATRP) and various C-H/C-H cross-coupling reactions under light irradiation. rsc.org These applications stem from the ability of the phenothiazine core to engage in stable single-electron transfer processes. rsc.org

While many studies focus on the unoxidized phenothiazine core, the modified electronic properties of the S,S-dioxide derivative could offer new catalytic activities. The strong electron-withdrawing nature of the sulfonyl group in this compound would make it a poorer electron donor than its sulfide counterpart but could potentially open up pathways involving reductive quenching cycles or energy transfer mechanisms in photocatalysis. Further research is needed to fully explore the catalytic potential of this specific sulfone derivative.

Integration into Metal-Organic Frameworks (MOFs) or Composite Materials for Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous materials that have garnered significant interest for their applications in catalysis, owing to their high surface area and tunable structures. The integration of functional organic molecules like this compound into MOFs or composite materials can lead to the development of highly efficient and selective heterogeneous catalysts.

While direct studies on the incorporation of this compound into MOFs are not extensively documented, the broader class of phenothiazine derivatives has been recognized for their potential in creating functionalized frameworks. The nitrogen and sulfur heteroatoms in the phenothiazine core can act as coordination sites for metal ions, making them suitable building blocks for MOFs. For instance, iron-based MOFs like MOF-235 have been demonstrated to be effective catalysts in various organic transformations, such as the synthesis of 1,5-benzodiazepines. researchgate.net The incorporation of a phenothiazine derivative like this compound could introduce new catalytic functionalities or enhance the existing properties of such frameworks.

The presence of the sulfone group in this compound can influence the electronic properties of the resulting MOF, potentially enhancing its catalytic activity. Furthermore, the acetyl group offers a site for further functionalization, allowing for the tuning of the catalyst's properties. The isolation of active sites within the MOF structure can also prevent catalyst deactivation and improve turnover numbers compared to homogeneous catalysts. rsc.org

The development of composite materials incorporating this compound is another promising avenue. By embedding this compound within a stable matrix, such as a polymer or silica, it is possible to create robust and recyclable catalysts. These composite materials could find applications in a range of catalytic processes, including oxidation and coupling reactions.

Potential in Photocatalytic and Electrocatalytic Systems

Phenothiazine and its derivatives are well-known for their redox activity and ability to absorb visible light, making them excellent candidates for photocatalytic and electrocatalytic applications. nih.govrsc.org These compounds can act as photosensitizers, absorbing light and initiating chemical reactions. researchgate.net

Photocatalysis:

Phenothiazine derivatives have been successfully employed as organic dyes for visible-light-driven organic transformations, such as the oxidative coupling of primary amines. nih.govresearchgate.net The mechanism often involves the formation of a radical cation of the phenothiazine dye upon light absorption, which then participates in the catalytic cycle. The electronic properties of the substituents on the phenothiazine ring have been shown to influence the catalytic activity. nih.gov

While specific photocatalytic studies on this compound are limited, its structural features suggest significant potential. The extended π-conjugation of the phenothiazine core allows for the absorption of visible light. The electron-withdrawing nature of the sulfone and acetyl groups can modulate the redox potentials of the molecule, which is a critical factor in designing efficient photocatalysts. Research on other phenothiazine derivatives has shown that tuning their photophysical and redox properties through chemical modification can significantly enhance their catalytic performance. rsc.org

Electrocatalysis:

The electrochemical behavior of phenothiazine derivatives has been extensively studied, revealing their capacity for reversible one-electron redox processes. rsc.orgnih.gov This property is crucial for electrocatalytic applications, where the compound can act as a mediator in electron transfer reactions. The oxidation potential of phenothiazine derivatives can be tuned by introducing different functional groups. chemrxiv.org For instance, the introduction of alkoxy groups has been shown to improve solubility and electrochemical stability. chemrxiv.org

The sulfone group in this compound is expected to increase its oxidation potential, which could be advantageous in certain electrocatalytic oxidation reactions. The reversible redox behavior of the phenothiazine core could be harnessed in applications such as non-aqueous redox flow batteries, where phenothiazine derivatives have shown promise as high-performance redox-active molecules. chemrxiv.orgacs.org

Table 1: Electrochemical Data for Selected Phenothiazine Derivatives

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Reversibility | Reference |

| Phenothiazine Derivative 2a | 0.40 | - | Non-reversible | nih.gov |

| Phenothiazine Derivative 2b | - | -1.34 | Quasi-reversible (Oxidation) | nih.gov |

| Phenothiazine Derivative 2c | 0.47 | -1.22 | Quasi-reversible (Oxidation) | nih.gov |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | 0.65 | - | - | chemrxiv.org |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide | 1.12 | - | - | chemrxiv.org |

Ligand Design for Transition Metal Catalysis

The nitrogen and sulfur atoms in the phenothiazine scaffold make it an excellent bidentate ligand for transition metals. The ability to functionalize the phenothiazine core allows for the synthesis of a wide range of ligands with tailored steric and electronic properties. These ligands can then be used to create transition metal complexes with specific catalytic activities.

Transition metal-catalyzed reactions are fundamental in organic synthesis, and the design of new ligands is crucial for the development of more efficient and selective catalysts. researchgate.netresearchgate.net Phenothiazine-based ligands have been used in various catalytic reactions, including cross-coupling and C-H activation reactions. researchgate.netdntb.gov.ua

The compound this compound can serve as a precursor for the synthesis of more complex ligands. The acetyl group can be modified to introduce additional coordinating groups, leading to the formation of tridentate or tetradentate ligands. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the phenothiazine ring. The electron-withdrawing sulfone group in this compound would likely result in more electron-deficient metal centers in the corresponding complexes, which could enhance their reactivity in certain catalytic processes.

The synthesis of phenothiazine derivatives through transition metal-catalyzed reactions, such as Buchwald-Hartwig and Ullmann-Goldberg couplings, is also well-established, providing versatile routes to a variety of potential ligands. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5,5-dioxophenothiazin-10-yl)ethanone, and how can reaction conditions be optimized for high purity?

- The synthesis of phenothiazine derivatives often involves nucleophilic substitution or condensation reactions. For example, phenothiazine-linked acetic acid derivatives are synthesized by reacting precursors (e.g., 2-(10H-phenothiazin-10-yl)acetonitrile) with potassium hydroxide in ethanol/water mixtures, followed by acidification to precipitate the product . Key optimization steps include monitoring reaction progress via TLC, controlling temperature (e.g., 25°C for 12 hours), and recrystallization with ethyl acetate to enhance purity .

Q. What crystallographic data are available for this compound, and how does its crystal structure influence molecular conformation?

- Single-crystal X-ray diffraction reveals that the compound crystallizes in the monoclinic space group , with unit cell parameters , , , and . The phenothiazine core adopts a butterfly-like conformation, with the sulfone groups (5,5-dioxo) contributing to planarity. These structural features facilitate π-π stacking interactions, critical for understanding solid-state properties .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- X-ray crystallography is the gold standard for confirming molecular structure and conformation . Complementary techniques include IR spectroscopy (to identify sulfone and carbonyl groups) and mass spectrometry (for molecular ion validation). Thermal stability can be assessed via differential scanning calorimetry (DSC), though specific data for this compound are not explicitly reported in the provided evidence.

Advanced Research Questions

Q. How do the sulfone groups (5,5-dioxo) in the phenothiazine ring influence electronic properties and reactivity?

- The sulfone groups increase the electron-withdrawing character of the phenothiazine core, altering its redox potential and nucleophilic/electrophilic reactivity. This can be quantified via cyclic voltammetry or computational methods (e.g., DFT). The electron-deficient structure may enhance stability against oxidative degradation, which is relevant for applications in materials science or medicinal chemistry .

Q. What computational strategies can leverage crystallographic data to predict intermolecular interactions or solubility?

- Using the crystal structure (CCDC 2209381), researchers can perform Hirshfeld surface analysis to map intermolecular contacts (e.g., hydrogen bonds, van der Waals interactions). Molecular dynamics simulations or COSMO-RS calculations can predict solubility in solvents like ethanol or DMSO, guided by the compound’s polarity and hydrogen-bonding capacity .

Q. How can researchers address discrepancies in reported thermochemical data for phenothiazine derivatives?

- Contradictions in thermochemical properties (e.g., boiling points, enthalpies) may arise from differences in measurement techniques (e.g., static vs. dynamic methods). Cross-validation using high-precision calorimetry or gas-phase ion energetics (e.g., via NIST-recommended protocols) is advised . For this compound, experimental data gaps highlight the need for systematic studies.

Q. What strategies improve yield in multi-step syntheses of phenothiazine-based compounds?

- Critical steps include optimizing stoichiometry in precursor reactions, using inert atmospheres to prevent oxidation, and employing catalysts (e.g., palladium for cross-coupling). For example, the synthesis of 2-(10H-phenothiazin-10-yl)acetic acid achieved high yields via controlled acidification and recrystallization . Parallel monitoring with HPLC or NMR ensures intermediate purity.

Methodological Considerations

- Crystallography : Refinement parameters (e.g., , ) from single-crystal studies ensure high data reliability .

- Synthesis : Ethanol/water solvent systems minimize side reactions, while TLC (silica gel, UV detection) provides real-time reaction monitoring .

- Computational Modeling : Leverage crystallographic coordinates (e.g., CCDC 2209381) for molecular docking or QSPR studies to predict biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.